molecular formula C13H10N2 B1503488 6-(Pyridin-4-yl)-1H-indole CAS No. 885273-49-4

6-(Pyridin-4-yl)-1H-indole

Cat. No.: B1503488
CAS No.: 885273-49-4
M. Wt: 194.23 g/mol
InChI Key: FOCQQVWHCPIMHK-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-1H-indole is a heterocyclic aromatic organic compound that features a pyridine ring attached to the 6th position of an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-4-yl)-1H-indole typically involves the following steps:

  • Bromination: The indole core is brominated at the 6th position to introduce a bromine atom.

  • Nucleophilic Substitution: The brominated indole undergoes nucleophilic substitution with pyridine-4-boronic acid or its derivatives to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors, ensuring efficient production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole core to its corresponding oxindole derivative.

  • Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of pyridin-4-yl derivatives.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the indole or pyridine rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxindole derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted indole and pyridine derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has shown its potential as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

6-(Pyridin-4-yl)-1H-indole is structurally similar to other indole derivatives, such as 2-(Pyridin-4-yl)-1H-indole and 3-(Pyridin-4-yl)-1H-indole. its unique positioning of the pyridine ring at the 6th position distinguishes it from these compounds, potentially leading to different biological and chemical properties.

Comparison with Similar Compounds

  • 2-(Pyridin-4-yl)-1H-indole

  • 3-(Pyridin-4-yl)-1H-indole

  • 2,4,6-Tri(pyridin-4-yl)pyridine

This comprehensive overview highlights the significance of 6-(Pyridin-4-yl)-1H-indole in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

6-pyridin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQQVWHCPIMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673531
Record name 6-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-49-4
Record name 6-(4-Pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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